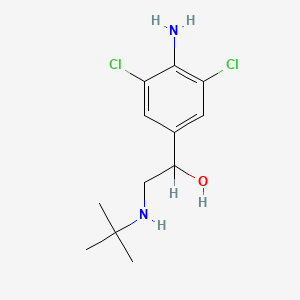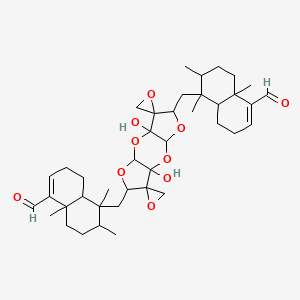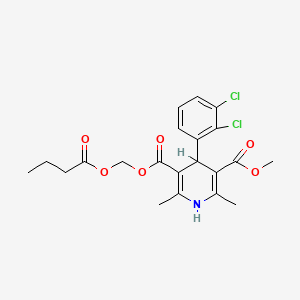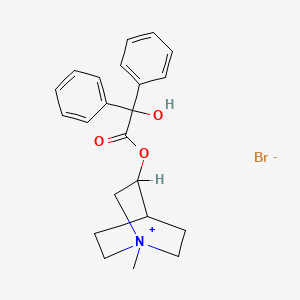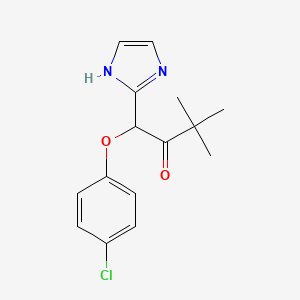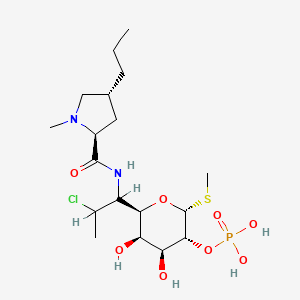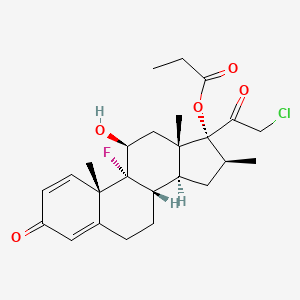
Clotianidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clothianidin is an insecticide developed by Takeda Chemical Industries and Bayer AG . It is a neonicotinoid, a class of insecticides that are chemically similar to nicotine . Neonicotinoids act on the central nervous system of insects .
Synthesis Analysis
Clothianidin is a metabolite of thiamethoxam . An analytical method for quantifying clothianidin residues in crops using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography-tandem mass spectrometry has been developed .
Molecular Structure Analysis
Clothianidin molecules and intermediate products with relatively large molecular weight were degraded into small molecular substances after 120 min of degradation .
Chemical Reactions Analysis
Clothianidin degradation efficiency was significantly influenced by input power, clothianidin concentration, pH value, liquid conductivity, free radical quencher .
Physical And Chemical Properties Analysis
Clothianidin is a basic substance, which does not dissociate under acidic to slightly basic conditions . The water solubility is 0.327 g/L at 20 °C .
Aplicaciones Científicas De Investigación
Degradación Catalítica
La clotianidina se ha utilizado como un contaminante modelo para investigar el rendimiento y el mecanismo de eliminación de contaminantes mediante plasma de descarga de barrera dieléctrica (DBD) combinado con el catalizador compuesto de óxido de grafeno reducido de dióxido de titanio (rGO-TiO2) . La eficiencia de degradación de la this compound se vio significativamente influenciada por la potencia de entrada, la concentración de this compound, el valor de pH, la conductividad del líquido y el supresor de radicales libres .
Degradación Fotocatalítica
Se ha realizado investigación sobre la degradación fotocatalítica de TiO2 de la this compound en presencia de oxígeno, nitrato y ácidos húmicos . La eficiencia de las diferentes configuraciones de la degradación fotocatalítica de la this compound se evaluó mediante la identificación de fotoproductos y la inhibición de la bioluminiscencia de las bacterias Vibrio fischeri .
Disipación y Análisis de Residuos
Se han realizado estudios sobre la disipación y los residuos de this compound en gránulos y formulaciones de pesticidas . Esta investigación es crucial para comprender el impacto ambiental y los posibles riesgos asociados con el uso de this compound.
4. Comportamiento en plantas jóvenes de colza Se ha realizado investigación para comprender el comportamiento de la this compound en plantas jóvenes de colza . Esto ayuda a comprender el impacto de la this compound en la salud y el crecimiento de las plantas.
Desarrollo de insecticidas
La this compound se ha utilizado en el desarrollo de nuevos insecticidas . Sin embargo, se están realizando más investigaciones para mejorar el espectro insecticida de la this compound .
Impacto ambiental
Debido al uso generalizado de neonicotinoides como la this compound, se están realizando investigaciones para comprender su impacto en las abejas y otros polinizadores . Esta investigación es crucial para desarrollar pesticidas más seguros y comprender el impacto ecológico de los neonicotinoides.
Mecanismo De Acción
Target of Action
Clothianidin, a neonicotinoid insecticide, primarily targets the central nervous system of insects . It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which is the same receptor as acetylcholine, a neurotransmitter . This receptor plays a crucial role in the transmission of signals in the nervous system.
Biochemical Pathways
Clothianidin affects the biochemical pathways related to signal transmission in the nervous system. By acting as an agonist of nAChR, it disrupts the normal functioning of the nervous system, leading to overexcitation . The exact downstream effects and pathways affected by clothianidin are still under investigation.
Pharmacokinetics
Clothianidin exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely absorbed from the gastrointestinal tract within 24 hours following oral dosing in rats . The compound is widely distributed throughout the tissues, with a rapid decrease of residues to levels at or near the limit of quantification . Within 24 hours, about 94–96% of the compound is excreted, with urinary excretion being the major elimination route .
Result of Action
The molecular and cellular effects of clothianidin’s action primarily involve disruption of the nervous system of insects. Clothianidin’s binding to nAChR leads to overstimulation of the nervous system, causing paralysis and death . At the molecular level, clothianidin exposure can disrupt numerous enzymes of detoxification and neuronal actors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of clothianidin. For instance, temperature can significantly influence the toxicity of clothianidin, with higher temperatures increasing its toxicity . Soil moisture and the presence of organic manures can also affect the persistence of clothianidin in the environment . .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Chlothianidin involves the use of several key reactions to form the final product. The main steps in the synthesis pathway include the formation of the imidacloprid intermediate, followed by the addition of a chlorothiazole group and a nitro group. The final step involves the reduction of the nitro group to form the desired Chlothianidin product.", "Starting Materials": [ "Acetone", "Methylamine", "Acetic acid", "Sodium hydroxide", "Chlorothiazole", "2-chloro-5-chloromethylpyridine", "2-nitro-1,3-thiazole" ], "Reaction": [ "Acetone is reacted with methylamine and acetic acid to form the imidacloprid intermediate.", "The imidacloprid intermediate is then reacted with sodium hydroxide and chlorothiazole to form the chlorothiazole intermediate.", "The chlorothiazole intermediate is further reacted with 2-chloro-5-chloromethylpyridine to form the desired Chlothianidin intermediate.", "Finally, the Chlothianidin intermediate is reduced using a suitable reducing agent, such as hydrogen gas and a palladium catalyst, to form the final Chlothianidin product." ] } | |
Número CAS |
210880-92-5 |
Fórmula molecular |
C6H8ClN5O2S |
Peso molecular |
249.68 g/mol |
Nombre IUPAC |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |
Clave InChI |
PGOOBECODWQEAB-UHFFFAOYSA-N |
SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
SMILES canónico |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] |
Apariencia |
Solid powder |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TI 435; TI435; TI-435; Celero; Clothianidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




